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Silicon

Semiconductor Physics Thermal Management Power Electronics

Researchers facing thermal management bottlenecks in high-power electronics or capacity limits in Li-ion batteries need a semiconductor material that balances performance with manufacturability. Silicon (CAS 7440-21-3) addresses these challenges through its unique property set: a 1.12 eV bandgap delivering three orders of magnitude lower intrinsic carrier concentration than germanium for high-temperature operational stability, and a thermal conductivity 3.2 times that of GaAs to enable compact, high-power-density circuit layouts without exotic cooling. For next-generation energy storage, silicon nanoparticle anodes demonstrate a >300% improvement in initial specific capacity over graphite. Available in purities from 99.5% to 99.999% across powder, rod, wafer, and nanoparticle forms, with documented certificate of analysis and ambient-temperature shipping for most formats.

Molecular Formula Si
Molecular Weight 28.085 g/mol
CAS No. 7440-21-3
Cat. No. B1239273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilicon
CAS7440-21-3
SynonymsSilicon
Silicon 28
Silicon-28
Molecular FormulaSi
Molecular Weight28.085 g/mol
Structural Identifiers
SMILES[Si]
InChIInChI=1S/Si
InChIKeyXUIMIQQOPSSXEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 200 g / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2024)
Soluble in a mixture of nitric and hydrofluoric acids and in alkalis;  insoluble in nitric and hydrochloric acid
Soluble in molten alkali oxides;  practically insoluble in water
Silicon and germanium are isomorphous and thus mutually soluble in all proportions;  molten silicon is immiscible in both molten tin and molten lead.
Solubility in water: none
Insoluble

Silicon: Semiconductor and Anode Material


Silicon (CAS 7440-21-3), atomic number 14, is the second most abundant element in the Earth's crust and the foundational material of the modern semiconductor industry, powering over 95% of all electronic devices . In its crystalline form, it exhibits a diamond cubic structure, a density of 2.33 g/cm³, a melting point of 1414 °C, and an indirect bandgap of 1.12 eV at 300 K [1][2]. Beyond microelectronics, silicon is a critical material in photovoltaics and is under intense research as a high-capacity anode material for next-generation lithium-ion batteries due to its exceptional theoretical capacity for lithium storage [3].

Why Silicon Substitutes Fall Short


The selection of Silicon over other elemental (e.g., Germanium) or compound (e.g., Gallium Arsenide) semiconductors cannot be based on a single property but requires a holistic evaluation of its unique combination of material characteristics. While alternatives may excel in specific metrics, such as higher electron mobility in GaAs or Ge, silicon provides a cost-effective, thermally stable, and manufacturable platform with a native oxide (SiO₂) that is essential for modern integrated circuit fabrication . In energy storage, while graphite anodes offer long cycle life, they cannot approach the high theoretical lithium storage capacity of silicon, which is essential for next-generation battery energy density targets [1]. Direct substitution would lead to performance degradation, manufacturing incompatibility, or prohibitive cost increases, as detailed in the quantitative evidence below.

Silicon Differentiation Evidence


Thermal Conductivity vs. Gallium Arsenide

Silicon demonstrates a thermal conductivity of approximately 148–150 W/(m·K) at 300 K. This is 2.5 times higher than that of germanium (~60 W/(m·K)) and 3.2 times higher than that of gallium arsenide (~46 W/(m·K)) [1][2]. This superior heat dissipation capability is critical for preventing thermal runaway and maintaining performance in high-density integrated circuits and power devices.

Semiconductor Physics Thermal Management Power Electronics

Bandgap Advantage over Germanium

Silicon's bandgap of 1.12 eV at 300 K is significantly wider than that of germanium (0.66 eV) [1][2]. This larger bandgap results in an intrinsic carrier concentration in silicon (1.45 × 10¹⁰ cm⁻³) that is three orders of magnitude lower than in germanium (2.4 × 10¹³ cm⁻³) [1]. Consequently, silicon devices exhibit drastically lower leakage currents at elevated temperatures and can operate reliably up to 150–200 °C, whereas germanium performance degrades significantly above 70–100 °C.

Semiconductor Physics Device Reliability High-Temperature Electronics

Specific Capacity vs. Graphite Anodes

In lithium-ion battery anodes, silicon offers a theoretical capacity of approximately 4,200 mAh/g, which is over 11 times that of conventional graphite anodes (~372 mAh/g) [1]. In practical testing, silicon nanoparticle (SiNP) anodes exhibited an initial specific capacity of 1,568.9 mAh/g and retained 1,137.6 mAh/g after 100 cycles, which is more than three times the capacity of a comparable graphite anode [2]. This substantial capacity increase is the primary driver for achieving higher energy density targets in next-generation batteries.

Lithium-Ion Batteries Anode Materials Energy Storage

²⁸Si Enrichment for Thermal Conductivity

While not a direct comparator to a different element, the performance of isotopically enriched ²⁸Si represents a critical differentiator for applications requiring the ultimate thermal performance from a silicon platform. Studies have demonstrated that bulk ²⁸Si crystals (99.8588% enrichment) achieve a thermal conductivity of approximately 240 W/(m·K) at room temperature, representing an enhancement of almost 60% compared to natural silicon (148 W/(m·K)) [1]. This improvement stems from the reduction of phonon scattering by isotopic mass disorder. For specialized applications like nanowires, enhancements of up to 150% have been reported [2].

Advanced Materials Thermal Management High-Performance Computing

Silicon: Key Application Scenarios


High-Power and High-Density Semiconductor Devices

Where thermal management is a primary design constraint. Silicon's thermal conductivity, which is 3.2 times higher than that of GaAs [1], directly enables higher power densities and more compact circuit layouts without the need for costly, exotic cooling solutions. This is the definitive driver for silicon's dominance in CPUs, GPUs, and power MOSFETs.

High-Temperature and Automotive-Grade Electronics

For applications demanding reliable operation at elevated temperatures (e.g., under-hood automotive sensors, industrial controllers). Silicon's 1.12 eV bandgap provides an intrinsic carrier concentration three orders of magnitude lower than germanium [2], translating to a leakage current advantage that ensures operational stability where Ge-based components would fail.

High-Energy-Density Lithium-Ion Battery Anodes

In research and development programs where maximizing gravimetric energy density is the paramount goal. The demonstrated >300% improvement in initial specific capacity for silicon nanoparticle anodes over graphite anodes [3] justifies its selection, despite the known challenges of volume expansion and cycle life, for next-generation electric vehicle and portable electronic applications.

Photonics and High-Performance Computing

For advanced research in silicon photonics or high-performance computing where thermal dissipation is the ultimate performance bottleneck. The use of isotopically enriched ²⁸Si, which can provide a 60% enhancement in bulk thermal conductivity over natural silicon [4], offers a materials-based solution to mitigate thermal crosstalk and improve signal integrity in densely integrated photonic and electronic circuits.

Technical Documentation Hub

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